Gd-Dtpa-hpdp
Description
Evolution of Gadolinium-Based Contrast Agents for Enhanced Imaging
The development of gadolinium-based contrast agents (GBCAs) marked a significant advancement in MRI. Free gadolinium ions (Gd³⁺) are highly paramagnetic due to their seven unpaired electrons, which efficiently shorten the T1 and T2 relaxation times of nearby water protons, leading to increased signal intensity on T1-weighted images and decreased signal intensity on T2-weighted images appliedradiology.commrimaster.com. However, free Gd³⁺ ions are toxic in biological systems appliedradiology.com. This toxicity is mitigated by chelating the Gd³⁺ ion with a ligand, forming a stable complex that prevents the release of the toxic free ion appliedradiology.commrimaster.com.
The first clinically approved GBCA was gadopentetate dimeglumine (Gd-DTPA), introduced in 1988 appliedradiology.comnih.gov. Gd-DTPA is a small, extracellular fluid (ECF) agent that distributes in the intravascular and interstitial spaces after intravenous injection mrimaster.comnih.gov. Its pharmacokinetic behavior is similar to iodinated contrast agents used in angiography and urography, with predominant renal excretion nih.gov. The success of Gd-DTPA paved the way for the development of numerous other GBCAs, broadly classified based on their ligand structure (linear or macrocyclic) and charge (ionic or non-ionic) appliedradiology.com. Subsequent generations of GBCAs aimed to improve relaxivity and explore different biodistribution properties for various clinical applications, including angiography and tissue-specific imaging appliedradiology.comnih.gov.
Rationale for Phosphonate (B1237965) Modification in Targeted Contrast Agents
While conventional GBCAs are valuable for enhancing general tissue contrast and visualizing the extracellular space, there has been a push to develop targeted contrast agents that can provide more specific information about biological processes or molecular targets nih.gov. Targeting can be achieved by modifying the contrast agent with functional groups or molecules that have affinity for specific tissues, cells, or proteins.
The introduction of phosphonate groups into contrast agents is a strategy employed to achieve specific targeting, particularly towards bone tissue. Phosphonates have a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone researchgate.netufc.brresearchgate.net. This inherent binding property allows phosphonate-modified contrast agents to accumulate in bone tissue, potentially enabling enhanced visualization of bone structure, metabolism, or pathology via MRI researchgate.netufc.br. Beyond bone targeting, phosphonate groups can also contribute to the chemical and colloidal stability of contrast agents, especially when incorporated into nanoparticle formulations ufc.br. The presence of both amine and phosphonate groups can also create amphoteric surfaces, allowing for tunable surface charge depending on the pH of the environment ufc.br.
Overview of Gd-DTPA-HPDP in Preclinical Research Context
This compound, also known as Gadofosveset (B1198095) trisodium (B8492382) (trade names Vasovist, Ablavar), represents a class of GBCA modified with a phosphonate group. Specifically, it is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate substituted with a diphenylcyclohexylphosphate group europa.euwikipedia.org. This modification is designed to confer unique properties, notably reversible binding to human serum albumin (HSA) europa.euwikipedia.orgopenaccessjournals.comdrugs.com.
In the context of preclinical research, this compound has been investigated for its potential as a blood pool agent wikipedia.orgopenaccessjournals.com. Unlike conventional ECF agents that rapidly distribute into the interstitial space, this compound's binding to albumin restricts its distribution primarily to the intravascular space for an extended period openaccessjournals.comdrugs.comnih.gov. This characteristic is particularly valuable in preclinical studies requiring prolonged vascular imaging windows or assessment of blood pool dynamics. The albumin binding also leads to a significant enhancement in T1 relaxivity compared to non-protein bound gadolinium chelates europa.euopenaccessjournals.comdrugs.com.
Preclinical studies have explored the pharmacokinetic behavior and imaging capabilities of this compound in animal models. These studies aim to understand its distribution, metabolism, and excretion, as well as its efficacy in enhancing contrast in various vascular beds and potentially other tissues where albumin is present or where the phosphonate group might confer some degree of targeting or retention. The detailed research findings from these preclinical investigations contribute to the understanding of the agent's potential applications and limitations in a research setting before potential translation to clinical studies.
Preclinical data have indicated that gadofosveset is predominantly eliminated in the urine in healthy volunteers, with a smaller portion recovered in the faeces europa.eu. Studies in rats and monkeys have shown very little retention of gadolinium in tissues days after administration, indicating elimination via renal and biliary excretion nih.gov.
Preclinical studies have also investigated the relaxivity of this compound. The binding to HSA enhances the T1 relaxivity significantly europa.euopenaccessjournals.comdrugs.com. Relaxivity in plasma has been measured at various field strengths, demonstrating a substantial increase compared to the non-protein bound form europa.eu. This enhanced relaxivity contributes to improved signal-to-noise ratio in vascular imaging openaccessjournals.com.
Research findings in preclinical models have demonstrated the utility of gadofosveset-enhanced MRI for visualizing vascular structures. Studies in animal models have shown improved diagnostic accuracy in assessing stenosis in various vascular territories compared to unenhanced MRI techniques ajronline.orgnih.gov. The prolonged vascular imaging window provided by albumin binding allows for extended acquisition times and potentially more comprehensive vascular assessments in preclinical research settings europa.euopenaccessjournals.com.
While the primary mechanism of action for this compound is related to albumin binding, the presence of the phosphonate group has also been explored in the context of targeted imaging. Although this compound is primarily known as a blood pool agent, the phosphonate moiety could theoretically contribute to some degree of interaction with tissues containing hydroxyapatite or play a role in interactions with other biological targets, although its dominant effect is related to albumin binding. Research into other phosphonate-modified agents has shown affinity for bone researchgate.netufc.br.
Preclinical research involving this compound has provided valuable insights into the properties and potential applications of albumin-binding contrast agents. These studies, focusing on pharmacokinetics, relaxivity, and imaging performance in animal models, are crucial for understanding the behavior of such agents and guiding the development of future contrast media with tailored properties for specific research objectives.
Data Table: Selected Properties of this compound (Gadofosveset Trisodium)
| Property | Value | Notes | Source |
| Molecular Weight | 975.88 g/mol (trisodium salt monohydrate) | wikipedia.org | wikipedia.org |
| Plasma Protein Binding | 80-96% (to human serum albumin) | In human plasma openaccessjournals.comdrugs.comajronline.org | openaccessjournals.comdrugs.com |
| Relaxivity (in plasma) | 33.4 to 45.7 mM⁻¹s⁻¹ (at 20 MHz) | Over dose range up to 0.05 mmol/kg europa.eu | europa.eu |
| Primary Elimination Route | Renal | Predominantly in urine europa.eu | europa.eu |
| Half-Life Elimination | 16.3 ± 2.6 hours | In healthy volunteers drugs.com | drugs.com |
| Volume of Distribution | 148 ± 16 mL/kg | At steady state drugs.com | drugs.com |
Structure
2D Structure
Properties
CAS No. |
133019-01-9 |
|---|---|
Molecular Formula |
C17H29GdN4O16P2 |
Molecular Weight |
764.6 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |
InChI Key |
WVZSYPBNCUZLCL-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |
Origin of Product |
United States |
Physicochemical and Molecular Mechanisms of Imaging Enhancement by Gd Dtpa Hpdp
Theory of Paramagnetic Relaxation Enhancement in Water Protons
Paramagnetic relaxation enhancement in the context of Gd-DTPA-HPDP primarily involves the interaction between the magnetic moment of the Gd³⁺ ion and the magnetic moments of the protons in surrounding water molecules mriquestions.comnih.gov. This interaction leads to a more rapid return of the water protons' magnetization to their equilibrium state after being perturbed by the MRI radiofrequency pulses, effectively shortening the longitudinal relaxation time (T1) researchgate.netmriquestions.com. The efficiency of this process is quantified by the relaxivity (r1), which is the increase in the longitudinal relaxation rate (1/T1) per millimolar concentration of the contrast agent researchgate.netthno.org.
The PRE mechanism can be broadly categorized into inner-sphere and outer-sphere contributions nih.govmriquestions.comnih.govthno.orgnih.gov.
Inner-Sphere Water Exchange Kinetics and Parameters
Inner-sphere relaxation arises from water molecules that are directly coordinated to the paramagnetic Gd³⁺ ion in the contrast agent complex mriquestions.comthno.orgnih.gov. In this compound, the Gd³⁺ ion is typically 9-coordinate, with the BOPTA ligand occupying eight coordination sites, leaving one site available for a water molecule wikipedia.org. This directly bound water molecule is in rapid exchange with the bulk water molecules in the surrounding environment wikipedia.orgmriquestions.comosti.gov.
The efficiency of inner-sphere relaxation is significantly influenced by the kinetics of this water exchange process osti.govnih.govnih.gov. Key parameters include the water residence lifetime (τM), which is the average time a water molecule stays in the inner coordination sphere, and the water exchange rate (kex = 1/τM) osti.govnih.govnih.gov. Optimizing the water exchange rate is crucial for maximizing relaxivity osti.govnih.gov. If the exchange is too slow, few water molecules interact directly with the Gd³⁺ ion. If it is too fast, the interaction time is too short for efficient relaxation. The Solomon-Bloembergen-Morgan (SBM) equations are commonly used to model paramagnetic relaxivity and describe how parameters like water exchange rates, rotational correlation time (τR), and electronic relaxation time influence the dipolar contribution to longitudinal relaxivity (r1p) osti.govnih.gov.
Studies on related complexes, such as Gd-HOPO, have shown that fast water exchange, with lifetimes well below 100 ns, indicates that the water exchange rate is not the limiting factor for relaxivity osti.gov. For example, water residence lifetimes between 2-50 ns have been measured for some soluble Gd-HOPO systems osti.gov.
Outer-Sphere Relaxation Contributions
Outer-sphere relaxation involves water molecules that are not directly bound to the Gd³⁺ ion but are in the vicinity of the paramagnetic complex mriquestions.comthno.orgnih.gov. These water molecules experience the fluctuating magnetic field generated by the tumbling of the paramagnetic complex and the diffusion of water molecules mriquestions.comthno.orgmdpi.comens-lyon.fr. This interaction also contributes to the relaxation of the bulk water protons through dipolar interactions mriquestions.comthno.org.
Longitudinal Relaxivity (r1) Characterization and Optimization
Longitudinal relaxivity (r1) is a critical parameter for characterizing the efficiency of a T1-weighted MRI contrast agent like this compound researchgate.netthno.org. A higher r1 value indicates a greater ability to enhance contrast at a given concentration thno.orgbayer.ca. Optimizing r1 is a key aspect of contrast agent design osti.govnih.gov.
Field Strength Dependence of Relaxivity (NMRD Profiles)
The relaxivity of a paramagnetic contrast agent is dependent on the magnetic field strength osti.govnih.govstelar.itmriquestions.com. This relationship is typically represented by Nuclear Magnetic Resonance Dispersion (NMRD) profiles, which plot the longitudinal relaxation rate (1/T1) or relaxivity (r1) as a function of magnetic field strength or Larmor frequency osti.govnih.govstelar.itresearchgate.net.
NMRD profiles provide valuable information about the molecular parameters influencing relaxivity, including water exchange rates (τM), hydration state (q, the number of inner-sphere water molecules), and rotational correlation time (τR) osti.govstelar.it. By fitting NMRD profiles to theoretical models like the SBM equations, these parameters can be estimated osti.gov.
For many conventional Gd-chelates like Gd-DTPA, the relaxivity generally shows a decrease from low to high field strengths within the typical clinical imaging range (e.g., 0.02 T to 3.0 T) nih.govmriquestions.com. This compound (Gd-BOPTA) has been shown to demonstrate higher longitudinal r1 values compared to Gd-DTPA and Gadobutrol across various field strengths (0.2 T, 1.5 T, and 3 T) nih.gov. The largest field strength dependency is often noted for contrast agents with higher degrees of protein binding mriquestions.com.
Solvent and Environmental Factors Influencing Relaxivity
The relaxivity of this compound can be influenced by its environment, including the solvent and the presence of macromolecules like proteins osti.govthno.orgnih.govmdpi.com. The interaction of the contrast agent with its surroundings affects its molecular motion and the accessibility and exchange of water molecules osti.govthno.orgnih.gov.
For instance, the relaxivity of Gd-DTPA has been shown to be affected by being incorporated into hydrogel matrices, where water is in an abnormal aggregate state that influences the relaxivity of hydrated Gd-DTPA thno.org. The presence of hydrophilic groups in a polymer skeleton can lead to the uptake of a large amount of water, influencing the relaxivity of the hydrated contrast agent thno.org. Weak protein interaction has been suggested as a factor contributing to the higher longitudinal r1 of Gd-BOPTA at various field strengths nih.gov. The relaxivity of a Gd-DTPA-bisamide complex showed a notable increase in the presence of bovine serum albumin solution, which was not as significant for other commercial agents rsc.org.
Impact of Functional Groups on Relaxivity Enhancement
In the case of this compound, the BOPTA ligand is a derivative of DTPA with a phenylmethoxy group wikipedia.org. This structural modification, particularly the benzene (B151609) side chain, contributes to its affinity for functioning hepatocellular cells and transient protein binding, which can influence its relaxometric properties researchgate.net.
Studies on other Gd(III) complexes have demonstrated that introducing polar and protic functional groups, such as amides, phosphonates, and diols, adjacent to the metal-coordinated group can increase relaxivity nih.govmdpi.com. This increase can be attributed to the presence of second-sphere water molecules interacting with these polar groups and accelerated proton exchange processes mdpi.com. For example, amide nitrogen substitution with pendant phosphonate (B1237965) or carboxylate groups has been shown to increase relaxivity nih.gov. Organophosphonate functional groups have also been incorporated into novel contrast agents, exhibiting higher relaxivity compared to commercial agents researchgate.net.
The design of ligands with specific functional groups allows for tuning the interaction with water molecules and the local environment, thereby optimizing the relaxivity of the Gd(III) complex for enhanced MRI contrast mriquestions.commdpi.com.
Molecular Interactions and Binding Affinity Research
The molecular interactions and binding affinity of this compound are key to its function as a targeted contrast agent. These properties are influenced by the stability of the ligand-metal complex, its behavior in biological environments, and the specific interactions mediated by the phosphonate groups.
Investigation of Ligand-Metal Stability Constants
The stability of the complex formed between the gadolinium ion and the DTPA-HPDP ligand is a critical factor for the safety and efficacy of this compound. High thermodynamic and kinetic stability are essential to prevent the release of free, toxic Gd³⁺ ions in vivo radiopaedia.orgfrontiersin.org. Stability constants, often expressed as log K or log β, quantify the equilibrium between the metal ion and the ligand mdpi.com.
Hydrolysis Studies and Their Influence on Complex Integrity
Hydrolysis, the reaction of the complex with water, can potentially affect the integrity of the this compound complex, particularly at varying pH levels encountered in the body. Hydrolysis studies investigate the susceptibility of the metal-ligand bond to cleavage by water molecules. For Gd-DTPA, studies have indicated that complexes with competing ions like magnesium and calcium may undergo hydrolysis at elevated pH, which could imply less than hexadentate coordination and potential competition with gadolinium frontiersin.org.
Maintaining the integrity of the complex is vital to prevent transmetallation, where the gadolinium ion is replaced by endogenous metal ions, leading to the release of free Gd³⁺ openaccessjournals.comd-nb.info. The phosphonate groups in this compound might influence the complex's behavior under different hydrolysis conditions compared to Gd-DTPA. Research on the stability of gadolinium complexes often involves assessing their resistance to transmetallation in the presence of competing ions like Zn²⁺ d-nb.info.
Specificity of Phosphonate Groups for Biological Targets
A key feature of this compound is the incorporation of phosphonate groups, which are known to have affinity for calcified tissues researchgate.netresearchgate.netnih.gov. This specificity allows this compound to accumulate in areas of soft-tissue calcification, such as myocardial infarcts nih.gov. Studies have demonstrated the retention of this compound in infarcted tissue, permitting imaging at later time points after injection, unlike unmodified Gd-DTPA which clears rapidly from normal tissues nih.gov. This selective accumulation is attributed to the interaction of the phosphonate groups with calcium deposits in the damaged tissue researchgate.netnih.gov.
Research findings highlight the role of phosphonate substituents in providing bone-targeting capabilities to MRI contrast agents researchgate.netresearchgate.net. The binding affinity of phosphonate-modified agents to hydroxyapatite (B223615), a major component of bone and calcifications, has been investigated to understand this targeting mechanism researchgate.net.
Role of Charge and Functional Group Modification on Binding Strength
Here is a table summarizing some key aspects related to the molecular interactions and binding affinity of this compound and related compounds based on the search results:
| Aspect | Observation/Finding | Relevance to this compound | Source(s) |
| Ligand-Metal Stability | Gd-DTPA complex is highly stable; influenced by competing ions. frontiersin.org Modifications can affect affinity for Gd³⁺. nih.gov | Stability of this compound is crucial; HPDP modification may influence stability. | frontiersin.orgnih.gov |
| Hydrolysis | DTPA complexes with Mg/Ca can hydrolyze at elevated pH. frontiersin.org | Potential influence on this compound integrity; resistance to transmetallation is important. | frontiersin.orgd-nb.info |
| Phosphonate Specificity | Affinity for calcified tissues/hydroxyapatite. researchgate.netresearchgate.netnih.gov Accumulation in myocardial infarcts. nih.gov | Mediates targeted accumulation in calcifications. | researchgate.netresearchgate.netnih.gov |
| Role of Charge/Modification | Higher net charge can lead to stronger binding via electrostatic interactions. researchgate.net Functionalization impacts binding. nih.govresearchgate.netacs.org | Phosphonate groups contribute to charge and mediate specific binding interactions, influencing biodistribution and targeting. | nih.govresearchgate.netacs.org |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Gadopentetic acid | 6857474 |
| Pentetic Acid (DTPA) | 3053 |
| Gadolinium | 23982 |
Molecular Interactions and Binding Affinity Research
The efficacy and targeting capability of this compound are intricately linked to its molecular interactions and binding affinity within the biological environment. These properties are governed by the stability of the metal-ligand complex, its behavior in physiological conditions, and the specific interactions facilitated by the appended phosphonate groups.
Investigation of Ligand-Metal Stability Constants
The stability of the coordination complex formed between the gadolinium ion and the DTPA-HPDP ligand is paramount for preventing the premature release of toxic free Gd³⁺ in vivo radiopaedia.orgfrontiersin.org. Both the thermodynamic stability (equilibrium constant) and kinetic stability (rate of dissociation) are crucial factors. Stability constants, often expressed as logarithmic values (log K or log β), provide a quantitative measure of the complex's stability mdpi.com.
Hydrolysis Studies and Their Influence on Complex Integrity
Hydrolysis, the reaction with water molecules, represents a potential pathway for the degradation of the this compound complex, particularly under varying physiological pH conditions. Studies investigating hydrolysis assess the susceptibility of the metal-ligand bonds to cleavage by water. For Gd-DTPA, research suggests that complexes formed with competing ions like magnesium and calcium may undergo hydrolysis at elevated pH, potentially indicating a reduction in the number of coordination sites occupied by the ligand and increased vulnerability to competition frontiersin.org.
Maintaining the integrity of the complex is essential to prevent transmetallation, a process where endogenous metal ions displace the Gd³⁺ ion, leading to the release of free gadolinium openaccessjournals.comd-nb.info. The phosphonate groups present in this compound may influence the complex's hydrolytic stability and its resistance to transmetallation compared to unmodified Gd-DTPA. Studies evaluating the stability of gadolinium complexes often include assessments of their resistance to displacement of Gd³⁺ by competing ions such as Zn²⁺ d-nb.info.
Specificity of Phosphonate Groups for Biological Targets
A defining characteristic of this compound is the presence of phosphonate groups, which are known to exhibit affinity for calcified tissues researchgate.netresearchgate.netnih.gov. This inherent specificity directs this compound to accumulate in regions containing calcium deposits, such as those found in myocardial infarcts nih.gov. Studies have demonstrated the prolonged retention of this compound within infarcted tissue, enabling clear visualization in MRI scans at later time points after administration, in contrast to the rapid clearance of unmodified Gd-DTPA from normal tissues nih.gov. This targeted accumulation is a direct consequence of the interaction between the phosphonate moieties and calcium ions within the calcified areas researchgate.netnih.gov.
Research findings underscore the role of phosphonate substituents in conferring bone-targeting properties to MRI contrast agents researchgate.netresearchgate.net. The binding affinity of phosphonate-modified agents to hydroxyapatite, a primary component of bone and pathological calcifications, has been a subject of investigation to elucidate the mechanism of this specific targeting researchgate.net.
Role of Charge and Functional Group Modification on Binding Strength
Here is a table summarizing key aspects related to the molecular interactions and binding affinity of this compound and relevant findings from the literature:
| Aspect | Key Findings from Research |
| Ligand-Metal Stability | High stability of Gd-DTPA is known, but influenced by competing ions. frontiersin.org Ligand modifications impact affinity for Gd³⁺. nih.gov Stability is crucial for safety. frontiersin.org |
| Hydrolysis | Potential for hydrolysis of complexes with competing ions at elevated pH. frontiersin.org Maintaining integrity prevents transmetallation. openaccessjournals.comd-nb.info |
| Phosphonate Specificity | Known affinity for calcified tissues and hydroxyapatite. researchgate.netresearchgate.netnih.gov Leads to accumulation in myocardial infarcts. nih.gov |
| Role of Charge/Modification | Net charge and functional groups influence binding strength. nih.govresearchgate.netgoogleapis.com Higher negative charge can enhance electrostatic interactions. researchgate.net Phosphonates contribute to charge and specific binding. researchgate.netresearchgate.net |
Preclinical Research Applications of Gd Dtpa Hpdp in Advanced Imaging Modalities
In Vivo Preclinical Imaging Studies Utilizing Gd-DTPA-HPDP
Preclinical in vivo imaging studies are crucial for evaluating the performance and characteristics of novel contrast agents like this compound in living systems before potential clinical translation. These studies often involve the use of animal models to assess tissue targeting, enhancement properties, and correlation with underlying pathology.
Assessment of Enhancement Patterns in Animal Models
In preclinical studies, this compound has demonstrated specific enhancement patterns, particularly in the context of soft-tissue calcification and myocardial infarcts. Research has shown that this compound exhibits specificity for soft-tissue calcification and is retained within infarcted tissue. researchgate.net This retention allows for imaging at later time points post-injection, specifically 1 to 2 hours, after the contrast agent has cleared from normal tissues. researchgate.net Infarcted tissue appeared as regions of increased signal intensity in T1-weighted images, demonstrating over 200% enhancement. researchgate.net This contrasts with unmodified Gd-DTPA, which was not retained under identical conditions. researchgate.net Quantitative curves of MRI intensity have been used to assess the enhancement provided by this compound, particularly when encapsulated in nanoparticles. researchgate.net
Below is a table summarizing the observed enhancement pattern in a preclinical model of infarction:
| Tissue Type | Enhancement Pattern (T1-weighted MRI) | Retention Time Post-injection | Relative Enhancement Compared to Normal Tissue |
| Infarcted Tissue | Increased Signal Intensity | 1-2 hours | >200% |
| Normal Tissue | Cleared | N/A | Baseline |
Correlation with Histopathological Findings in Research Models
A critical aspect of preclinical imaging research is the correlation of imaging findings with histopathology, considered the gold standard for tissue characterization. Studies involving this compound have shown a correlation between the observed MRI enhancement patterns and histopathological findings in research models. researchgate.net The regions of increased signal intensity observed in T1-weighted images of infarcted tissue post-Gd-DTPA-HPDP administration correlated with the underlying histopathology of the infarcts. researchgate.net This correlation supports the specificity of this compound for the targeted tissue characteristics, such as soft-tissue calcification associated with the infarcts. researchgate.net
Advanced Magnetic Resonance Imaging Techniques Enhanced by this compound
The application of contrast agents like this compound extends to advanced MRI techniques that provide more detailed quantitative information about tissue properties and function.
Exploration of Quantitative Imaging Parameters
Preclinical research with contrast agents involves the exploration of quantitative imaging parameters to provide objective measures of contrast agent performance and tissue characteristics. One such parameter is relaxivity, which measures the efficiency of a contrast agent in enhancing the relaxation rate of water protons. A new MRI contrast agent containing organophosphonate functional groups, consistent with the description of this compound or related compounds, has shown a higher longitudinal water proton relaxivity (r1) compared to commercial agents like Omniscan (Gd-DTPA BMA) at a specific field strength (0.35 T). researchgate.net The reported relaxivity was 37.0 mM⁻¹s⁻¹, notably higher than the 5.7 mM⁻¹s⁻¹ of Omniscan and 16.0 mM⁻¹s⁻¹ of carboxylated Gd@C-82 under the same conditions. researchgate.net This higher relaxivity indicates a greater ability to enhance T1-weighted images. researchgate.net Quantitative curves of MRI intensity in vivo also represent an exploration of quantitative imaging parameters, providing a measure of signal change over time or concentration. researchgate.net
Below is a table comparing the relaxivity of a related organophosphonate contrast agent to others:
| Contrast Agent | Longitudinal Relaxivity (r1) at 0.35 T (mM⁻¹s⁻¹) |
| Organophosphonate Contrast Agent | 37.0 |
| Omniscan (Gd-DTPA BMA) | 5.7 |
| Carboxylated Gd@C-82 | 16.0 |
Targeted Imaging Strategies and Molecular Imaging Research
Targeted imaging strategies in preclinical research aim to enhance the specificity and sensitivity of imaging by directing contrast agents or probes to specific molecules, cells, or biological processes. Molecular imaging, in general, focuses on visualizing and quantifying molecular events in living organisms. Gd-DTPA derivatives, including this compound, are explored in this context by conjugating the Gd-DTPA core to targeting moieties.
Development of this compound for Specific Biomarker Detection
The development of targeted contrast agents involves linking a contrast-generating component, such as a Gd-DTPA chelate, to a molecule that specifically binds to a biological target or biomarker. This allows for the accumulation of the contrast agent at sites where the biomarker is expressed, leading to enhanced signal in those regions.
Research has focused on developing targeted Gd-based contrast agents for various biomarkers. For example, a novel contrast agent, Gd-DTPA-VGB3, has been developed by conjugating Gd-DTPA to a peptide (VGB3) that targets vascular endothelial growth factor receptor-1 (VEGFR1) and VEGFR2. This targeted agent showed specific binding to VEGFR1/2 and enhanced accumulation in breast tumors in mice, resulting in significant signal intensity improvement compared to untargeted Gd-DTPA (Magnevist).
Another example is the development of nivolumab-DTPA, where DTPA is conjugated to the antibody nivolumab, which targets the PD-1 protein xiahepublishing.com. This conjugate has been used as a probe precursor for assessing PD-1 expression in preclinical colorectal carcinoma models using Gd-based MRI xiahepublishing.com. These studies illustrate the strategy of using Gd-DTPA as a scaffold for creating targeted imaging probes for specific biomarker detection in preclinical molecular imaging research. While specific details on the targeting strategy of this compound were not extensively found, its structure suggests potential for targeted applications through the HPDP moiety or further modifications.
Functional Imaging of Biological Processes in Preclinical Models
Functional imaging in preclinical research aims to visualize and quantify dynamic biological processes. Gd-based contrast agents can be used to assess various physiological parameters, such as tissue perfusion, vascular permeability, and cellular uptake, which are indicative of biological function.
Gd-DTPA has been utilized in preclinical models for functional imaging applications. For instance, in a canine model of ischemia/reperfusion injury, Gd-DTPA was used to assess myocardial viability based on its distribution in infarcted tissue where cell membrane breakdown occurred. The increased distribution space for Gd-DTPA in infarcted tissue led to increased signal intensity on T1-weighted MR images, allowing for the differentiation of viable and infarcted myocardium.
Dynamic contrast-enhanced MRI (DCE-MRI) with Gd-based agents is a technique used to assess tissue perfusion and vascular permeability, providing insights into the microcirculation and functional status of tissues, particularly in tumors. Studies have investigated the use of Gd-DTPA in evaluating blood perfusion in tumors in mice using diffusion-weighted imaging and perfusion-weighted imaging techniques.
Furthermore, bioresponsive Gd(III) contrast agents are being developed that can respond to changes in the biological microenvironment, such as pH, or the presence of specific enzymes, enabling the functional imaging of these parameters in preclinical models. While this compound's specific role in functional imaging of biological processes was not detailed in the search results, the broader application of Gd-DTPA and its derivatives in assessing tissue viability, perfusion, and potentially responding to microenvironmental changes highlights the potential for such applications in preclinical research. For example, GdDTPA-HPDP showed higher accumulation in infarcted heart tissue compared to normal tissue in a preclinical model, suggesting its utility in assessing tissue damage or altered physiology.
Theoretical and Computational Investigations of Gd Dtpa Hpdp
Molecular Dynamics Simulations and Quantum Chemical Calculations
Molecular dynamics (MD) simulations and quantum chemical calculations are powerful tools for probing the behavior of Gd-DTPA-HPDP at the atomic and molecular levels. These techniques allow researchers to simulate the dynamic interactions of the complex in various environments and to calculate its electronic structure and properties.
Analysis of Water Exchange Mechanisms at the Molecular Level
The relaxivity of Gd-based contrast agents is significantly influenced by the rate at which water molecules exchange between the inner coordination sphere of the gadolinium ion and the bulk solvent. Molecular dynamics simulations and quantum chemical calculations are instrumental in analyzing these water exchange mechanisms at a molecular level nih.govrsc.orgajol.infobiorxiv.org. These computational approaches can provide details about the transition states and energy barriers involved in the water exchange process, helping to elucidate whether the mechanism is dissociative, associative, or interchange nih.govajol.info. Studies have indicated that water exchange in some Gd(III) complexes, including DTPA-type ligands, occurs via a dissociative mechanism nih.gov. Computational investigations can correlate experimentally observed water exchange rates with calculated parameters like bond distances and electron density at bond critical points, providing a theoretical basis for understanding the lability of coordinated water molecules researchgate.net.
Modeling of Relaxation Phenomena and Magnetic Properties
Modeling relaxation phenomena and magnetic properties is central to understanding how this compound enhances contrast in MRI. Computational approaches allow for the simulation of the complex's magnetic behavior and its effect on the relaxation rates of water protons.
Simulation of Nuclear Magnetic Resonance Dispersion (NMRD) Profiles
Nuclear Magnetic Resonance Dispersion (NMRD) profiles, which show the magnetic field dependence of the water proton longitudinal relaxation rate (R1), are crucial for characterizing MRI contrast agents stelar.itinvento-lab.comnih.gov. Computational modeling is used to simulate these profiles for this compound. By fitting experimental NMRD data to theoretical models, such as the Solomon-Bloembergen-Morgan (SBM) theory, computational methods can help determine key parameters influencing relaxivity, including rotational correlation time (τR), water residence lifetime (τM), and the number of inner-sphere water molecules (q) stelar.itosti.gov. Simulations can reveal how structural and dynamic properties of the contrast agent affect its relaxivity across different magnetic field strengths stelar.itnih.gov.
Ligand Design and Structure-Activity Relationship (SAR) Prediction
Computational methods are extensively used in the design of new ligands for gadolinium and the prediction of structure-activity relationships (SAR) for contrast agents like this compound. By understanding how specific structural features of the ligand influence the complex's properties, researchers can rationally design molecules with improved characteristics. Computational SAR studies can correlate molecular descriptors with relaxivity and other relevant parameters, helping to identify key structural motifs that enhance efficacy. This iterative process of computational design, prediction, and experimental validation accelerates the development of novel and more potent MRI contrast agents.
Rational Design of Novel Phosphonate-Modified Chelates
Rational design in the context of MRI contrast agents involves using principles of chemistry and physics to create new molecules with desired characteristics, such as enhanced relaxivity, increased stability, or specific targeting capabilities researchgate.netmdpi.com. For phosphonate-modified chelates like this compound, rational design focuses on leveraging the properties of the phosphonate (B1237965) group.
Phosphonate groups are known to confer affinity for calcium-rich environments, which is the basis for the targeting of calcified soft tissues and bone by agents containing these moieties nih.govacs.orgnih.gov. The design of novel phosphonate-modified chelates can involve modifying the DTPA backbone or exploring different chelate frameworks with appended phosphonate groups to optimize the balance between thermodynamic stability of the Gd(III) complex and the affinity for the biological target researchgate.netnih.gov.
Computational chemistry techniques, such as density functional theory (DFT) and molecular dynamics simulations, can be employed in the rational design process. These methods can help predict the electronic structure, geometry, and stability of potential chelate-gadolinium complexes. For instance, theoretical studies have investigated the relaxation parameters of water molecules coordinated to Gd(III) complexes, including Gd-DTPA and related structures, to understand the hyperfine interactions that are critical for relaxivity redalyc.org. Such studies can inform the design of chelates that optimize water exchange rates and rotational correlation times, thereby enhancing relaxivity researchgate.netnih.gov.
Furthermore, computational approaches can assist in understanding the interaction between the phosphonate groups and calcium ions or hydroxyapatite (B223615), the main mineral component of bone acs.orgnih.gov. This can involve calculating binding energies and exploring preferred binding sites, guiding the synthesis of chelates with tailored targeting strengths. Studies on different phosphonate-bearing chelators have evaluated their complex stability with metal ions using techniques that can be complemented by theoretical calculations researchgate.net. The rational design process, supported by computational insights, aims to create novel phosphonate-modified agents that retain the favorable paramagnetic properties of Gd(III) while achieving improved targeting specificity and efficacy.
Future Directions and Research Gaps
Development of Next-Generation Phosphonate-Modified Contrast Agents
The development of next-generation phosphonate-modified contrast agents is a critical area of research. This involves designing new agents with improved relaxivity, enhanced targeting specificity, and better pharmacokinetic profiles compared to existing compounds like Gd-Dtpa-hpdp. Strategies include modifying the chelating ligand structure to increase the number of water molecules coordinating with the gadolinium ion or optimizing the water exchange rate, both of which can boost relaxivity nih.govnih.gov. Another approach is to incorporate the phosphonate (B1237965) group into novel molecular architectures, such as nanoparticles or macromolecules, which can offer advantages like higher gadolinium payload and longer circulation times oncotarget.commdpi.comresearchgate.net. For instance, research has explored decorating superparamagnetic iron oxide nanoparticles (SPIONs) with bone-seeking bisphosphonate tethers for bone imaging ualberta.ca. The goal is to create agents that provide stronger contrast enhancement at lower doses, potentially mitigating concerns related to gadolinium retention.
Exploration of Novel Preclinical Imaging Applications
The unique bone-targeting ability conferred by the phosphonate group in agents like this compound opens avenues for exploring novel preclinical imaging applications. Beyond traditional bone morphology studies, these agents could be utilized to monitor dynamic processes such as bone remodeling, fracture healing, and the progression of bone diseases like osteoporosis or metastatic bone cancer in animal models ualberta.caau.dk. Preclinical imaging modalities such as micro-CT and MRI are valuable tools in this regard, offering high-resolution visualization of bone structures and the potential to assess functional information au.dksydney.edu.aunih.gov. Further research could focus on developing imaging protocols and quantitative analysis techniques specifically tailored for phosphonate-targeted agents to gain deeper insights into these complex biological processes. The use of multimodal imaging, combining MRI with techniques like optical imaging or CT, could also provide complementary information scintica.comscintica.com.
Advanced Theoretical Modeling and Computational Design Approaches
Advanced theoretical modeling and computational design approaches are expected to play an increasingly significant role in the development of future phosphonate-modified contrast agents. Computational methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide insights into the interaction between the contrast agent, the phosphonate group, and the bone mineral surface at a molecular level researchgate.netmdpi.com. These approaches can help predict the binding affinity, stability, and relaxivity of newly designed molecules before experimental synthesis, accelerating the discovery process mdpi.com. Furthermore, computational modeling can aid in understanding the pharmacokinetic behavior and biodistribution of these agents, guiding the design of molecules with desired properties. This includes optimizing the balance between bone targeting and clearance from non-target tissues.
Q & A
Q. How should conflicting interpretations of this compound’s safety profile be addressed in meta-analyses?
- Methodological Answer: Apply PRISMA guidelines to systematically aggregate preclinical and clinical studies. Use Cochrane risk-of-bias tools to evaluate study quality and perform subgroup analyses based on dosage, administration routes, and patient demographics. Publish code and datasets on platforms like GitHub for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
